molecular formula C14H15ClN2OS2 B2957288 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)cyclohexanecarboxamide CAS No. 476280-98-5

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2957288
CAS RN: 476280-98-5
M. Wt: 326.86
InChI Key: FDZZPVPQZSSZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)cyclohexanecarboxamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are heterocyclic organic compounds which have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a multi-step synthetic approach was used to synthesize seven new thiazole derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. The compounds were synthesized efficiently through multistep chemical reactions . All reactions were monitored by thin layer chromatography .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Heterocyclic Synthesis with Thiophene-2-Carboxamide

Research on thiophene carboxamide derivatives highlights their application in synthesizing new antibiotic and antibacterial drugs. These compounds have been studied for their effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of potential antibacterial applications (Ahmed, 2007).

Synthesis and Characterization of Cyclohexanecarboxamide Derivatives

Studies have also focused on synthesizing and characterizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. These compounds have been analyzed for their crystal structure, demonstrating the importance of molecular conformation in stabilizing their structure and potentially influencing their biological activity (Özer et al., 2009).

Anticancer Agents Incorporating Thiazole Moiety

Another significant application is in the development of anticancer agents. Thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties have shown potent anticancer activities. These studies have led to the synthesis of novel pharmacophores evaluated as anticancer agents, highlighting the role of structural derivatives in therapeutic applications (Gomha et al., 2017).

Cystic Fibrosis Therapy

Bithiazole compounds have been identified as correctors of defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, representing a potential therapeutic approach for cystic fibrosis. The design and synthesis of these compounds involve detailed structural analysis to optimize their corrector activity, showing the importance of heterocyclic compounds in addressing genetic disorders (Yu et al., 2008).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities. Thiazole nucleus has been reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular and antitumor activities etc . Therefore, it has the potential to be used as a lead compound for rational drug designing .

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS2/c15-12-7-6-11(20-12)10-8-19-14(16-10)17-13(18)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZZPVPQZSSZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.